1-Méthylbenz(a)anthracène

Vue d'ensemble

Description

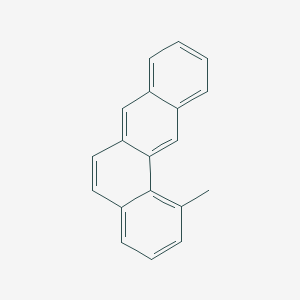

1-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C19H14 and a molecular weight of 242.31 g/mol . It is a derivative of benz(a)anthracene, characterized by the presence of a methyl group at the 1-position. This compound is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine.

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

1-Methylbenz(A)anthracene is a polycyclic aromatic hydrocarbon (PAH) that primarily targets DNA in cells . It interacts with DNA, leading to the formation of DNA adducts . These adducts can cause mutations and initiate carcinogenesis .

Mode of Action

The compound is metabolized by enzymes in the body to form reactive intermediates . These intermediates can bind covalently to DNA, forming DNA adducts . The formation of these adducts can lead to errors in DNA replication, resulting in mutations .

Biochemical Pathways

1-Methylbenz(A)anthracene affects several biochemical pathways. It is metabolized by enzymes in the liver, leading to the formation of reactive intermediates . These intermediates can then interact with DNA, leading to the formation of DNA adducts . This process can disrupt normal cellular processes and lead to carcinogenesis .

Pharmacokinetics

Like other pahs, it is likely to be absorbed through the skin, lungs, and gastrointestinal tract . Once absorbed, it is metabolized in the liver and excreted in the urine and feces .

Result of Action

The primary result of 1-Methylbenz(A)anthracene’s action is the formation of DNA adducts, which can lead to mutations and carcinogenesis . It has been shown to have high mutagenic activity in Salmonella typhimurium .

Action Environment

The action of 1-Methylbenz(A)anthracene can be influenced by various environmental factors. For example, the presence of other chemicals can affect its metabolism and the formation of DNA adducts . Additionally, factors such as temperature and pH can influence its stability and efficacy .

Analyse Biochimique

Biochemical Properties

It is known that human Aldo-Keto Reductases (AKRs) can catalyze the oxidation of PAH trans-dihydrodiols to PAH o-quinones . This suggests that 1-Methylbenz(A)anthracene may interact with these enzymes in biochemical reactions .

Cellular Effects

It is known that PAHs can induce an inflammatory response that may lead to pulmonary toxicity . This suggests that 1-Methylbenz(A)anthracene may have similar effects on cells, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that AKRs can catalyze the oxidation of PAH trans-dihydrodiols to PAH o-quinones . This suggests that 1-Methylbenz(A)anthracene may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It is known that benz[a]anthracene has an LD50 of over 5000 mg/kg, although classical behavioral changes were observed at lower administered doses . This suggests that 1-Methylbenz(A)anthracene may have similar dosage effects, potentially including threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is known that AKRs can catalyze the oxidation of PAH trans-dihydrodiols to PAH o-quinones . This suggests that 1-Methylbenz(A)anthracene may be involved in similar metabolic pathways, potentially interacting with enzymes or cofactors, and affecting metabolic flux or metabolite levels .

Méthodes De Préparation

The synthesis of 1-Methylbenz[a]anthracene typically involves the alkylation of benz(a)anthracene. One common method is the Friedel-Crafts alkylation, where benz(a)anthracene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C. Industrial production methods may vary, but they generally follow similar principles of alkylation reactions.

Analyse Des Réactions Chimiques

1-Methylbenz[a]anthracene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert 1-Methylbenz[a]anthracene to its corresponding dihydro or tetrahydro derivatives. Hydrogen gas in the presence of a palladium catalyst is often used for this purpose.

Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic rings.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield 1-methylbenz(a)anthracene-7,12-dione.

Comparaison Avec Des Composés Similaires

1-Methylbenz[a]anthracene is similar to other polycyclic aromatic hydrocarbons such as:

Benz(a)anthracene: The parent compound without the methyl group.

7-Methylbenz(a)anthracene: A derivative with a methyl group at the 7-position.

7,12-Dimethylbenz(a)anthracene: A compound with methyl groups at both the 7 and 12 positions.

Compared to these compounds, 1-Methylbenz[a]anthracene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity .

Activité Biologique

1-Methylbenz[a]anthracene (1-MBA) is a polycyclic aromatic hydrocarbon (PAH) known for its biological activity, particularly its carcinogenic and mutagenic properties. This article delves into the biological activity of 1-MBA, summarizing key research findings, case studies, and relevant data.

1-Methylbenz[a]anthracene has the chemical formula and is structurally characterized as a methyl-substituted derivative of benz[a]anthracene. Its molecular structure contributes significantly to its biological activity, particularly in terms of metabolic activation and interaction with cellular components.

Carcinogenicity and Mutagenicity

Research indicates that 1-MBA exhibits significant carcinogenic potential. It is metabolically activated to form DNA adducts, which are critical in initiating cancerous transformations in cells. The following table summarizes key findings on the mutagenicity and carcinogenicity of 1-MBA:

The biological activity of 1-MBA is primarily attributed to its metabolic activation via cytochrome P450 enzymes, leading to the formation of reactive metabolites such as diol epoxides. These metabolites can bind covalently to DNA, thereby inducing mutations that may lead to cancer.

- Aryl Hydrocarbon Receptor (AhR) Activation : 1-MBA can activate AhR, a key regulator in the metabolism of PAHs. This activation influences the expression of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes like CYP1A1, which further metabolize PAHs into more reactive forms capable of forming DNA adducts .

- Immunosuppressive Effects : Studies have shown that methylated derivatives of benz[a]anthracene can inhibit T-cell proliferation, suggesting an immunosuppressive effect that may play a role in tumor promotion .

Case Studies

Several case studies have highlighted the biological effects of 1-MBA:

- In Vivo Studies : In a study involving SENCAR mice, topical application of 7-MBA resulted in significant tumor formation, demonstrating the compound's ability to initiate skin tumors through metabolic activation and subsequent DNA damage .

- In Vitro Studies : Research has indicated that exposure to 1-MBA leads to increased levels of oxidative stress markers and altered cell cycle progression in various cell lines. These effects are mediated by the formation of reactive oxygen species (ROS), which can further contribute to genotoxicity .

Environmental Impact and Exposure Risks

1-MBA is commonly found as a contaminant in environmental samples due to incomplete combustion processes. Its persistence and bioaccumulation potential raise concerns regarding human exposure through air, water, and food sources. The following points summarize its environmental impact:

- Sources : Major sources include vehicle emissions, industrial processes, and natural sources such as wildfires.

- Health Risks : Classified as a probable human carcinogen by various health agencies, exposure to 1-MBA is linked to increased risks of lung cancer and other health issues related to PAH exposure .

Propriétés

IUPAC Name |

1-methylbenzo[a]anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14/c1-13-5-4-8-14-9-10-17-11-15-6-2-3-7-16(15)12-18(17)19(13)14/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMBCXXTFFHALK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC3=CC4=CC=CC=C4C=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179699 | |

| Record name | 1-Methylbenz(a)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2498-77-3 | |

| Record name | 1-Methylbenz[a]anthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2498-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylbenz(a)anthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002498773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylbenz(a)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylbenz[a]anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLBENZ(A)ANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K7797O3V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: Why is 1-methylbenz(a)anthracene considered a significant environmental concern?

A: 1-methylbenz(a)anthracene is a PAH found in oil spills, posing a risk to marine ecosystems. A study analyzing sediment samples from an oil spill in the Philippines detected high levels of 1-methylbenz(a)anthracene one month after the incident []. This highlights the compound's persistence in the environment and its potential for bioaccumulation in the food chain.

Q2: How does the structure of 1-methylbenz(a)anthracene influence its potential carcinogenicity?

A: Research indicates that the shape and structural features of 1-methylbenz(a)anthracene contribute to its carcinogenic properties []. Notably, the "bay region" geometry, characterized by a methyl group positioned opposite a hydrogen atom (H12) and adjacent to another hydrogen (H11), leads to a longer C13-C18 bond within the bay region. This distorted structure, along with the short K-region bond (C5-C6), is thought to play a role in the compound's interaction with DNA and its ability to induce mutations.

Q3: How does the presence of a methyl group in 1-methylbenz(a)anthracene affect its mutagenicity compared to unsubstituted benz(a)anthracene?

A: Studies have shown that alkyl substitutions, such as the methyl group in 1-methylbenz(a)anthracene, can significantly influence the compound's mutagenicity []. While both benz(a)anthracene and its alkylated derivatives are mutagenic, the position and type of alkyl group can alter the compound's reactivity and interaction with biological systems. Further research is needed to fully understand the specific mechanisms by which the methyl group in 1-methylbenz(a)anthracene contributes to its mutagenic potential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.